molecular formula C23H28N2O2 B11173679 N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide

Cat. No.: B11173679
M. Wt: 364.5 g/mol
InChI Key: KKUVRYPDQUDJGU-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a phenylbutanamide group, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common route involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation to yield 4-benzylpiperidine . This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit monoamine oxidase, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound in scientific research.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C23H28N2O2/c1-2-6-22(26)24-21-11-9-20(10-12-21)23(27)25-15-13-19(14-16-25)17-18-7-4-3-5-8-18/h3-5,7-12,19H,2,6,13-17H2,1H3,(H,24,26)

InChI Key

KKUVRYPDQUDJGU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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